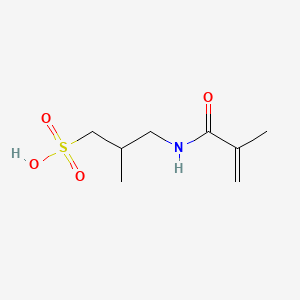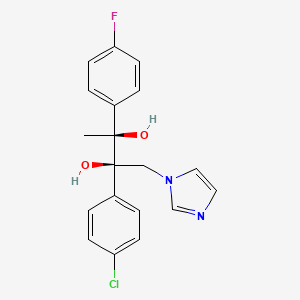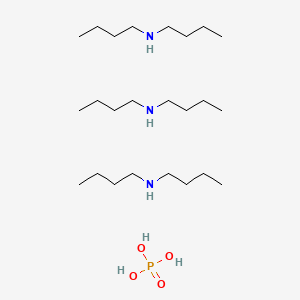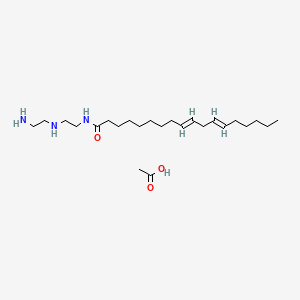
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-aminoetil)etano-1,2-diamina;formaldehído;fenol es un compuesto que combina tres entidades químicas distintas: N'-(2-aminoetil)etano-1,2-diamina, formaldehído y fenol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de N'-(2-aminoetil)etano-1,2-diamina implica la hidrogenación de iminodiacetonitrilo en presencia de un catalizador de hidrogenación y una resina de intercambio aniónico tipo OH. La reacción se lleva a cabo a temperaturas que varían de 50 °C a 150 °C y presiones entre 5 Mpa y 25 Mpa . El formaldehído se produce típicamente a nivel industrial mediante la oxidación catalítica del metanol. El fenol se sintetiza comúnmente mediante el proceso de cumeno, que implica la oxidación del cumeno a hidroperóxido de cumeno, seguido de una escisión catalizada por ácido para producir fenol y acetona.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: N'-(2-aminoetil)etano-1,2-diamina puede sufrir reacciones de oxidación, a menudo dando como resultado la formación de amidas o iminas correspondientes.
Reducción: Este compuesto se puede reducir para formar aminas más simples.
Sustitución: Puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.
Productos Principales
Oxidación: Amidas, iminas.
Reducción: Aminas más simples.
Sustitución: Derivados alquilados o acilados.
Aplicaciones Científicas De Investigación
N'-(2-aminoetil)etano-1,2-diamina;formaldehído;fenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como agente reticulante en la síntesis de redes de poliimina.
Biología: Se emplea en la preparación de varios tampones biológicos y reactivos.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.
Industria: Se utiliza en la producción de resinas, adhesivos y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N'-(2-aminoetil)etano-1,2-diamina;formaldehído;fenol implica su interacción con varios objetivos moleculares y vías. El compuesto puede formar enlaces imina a través de reacciones de condensación con aldehídos, lo que lleva a la formación de redes reticuladas estables . Estas interacciones son cruciales para sus aplicaciones en química de polímeros y ciencia de materiales.
Comparación Con Compuestos Similares
Compuestos Similares
Dietilenetriamina: Estructura similar pero carece de los componentes formaldehído y fenol.
Trietilentetramina: Contiene unidades de etileno adicionales, proporcionando diferentes propiedades químicas.
Etilendiamina: Estructura más simple con solo dos grupos amina.
Unicidad
N'-(2-aminoetil)etano-1,2-diamina;formaldehído;fenol es único debido a su combinación de funcionalidades amina, aldehído y fenol. Esta combinación permite una amplia gama de reacciones químicas y aplicaciones, lo que lo convierte en un compuesto versátil en varios campos científicos e industriales.
Propiedades
Número CAS |
90367-45-6 |
|---|---|
Fórmula molecular |
C11H21N3O2 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |
Clave InChI |
YQYMKPAKHGOCKJ-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1=CC=C(C=C1)O.C(CNCCN)N |
Números CAS relacionados |
55552-95-9 68583-68-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)








![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)



